molecular formula C21H19F3N2O3S B12194060 (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12194060
M. Wt: 436.4 g/mol
InChI Key: UXLCMHBQTNGESC-NVMNQCDNSA-N
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Description

This compound is a thiazol-4-one derivative characterized by a (5Z)-configured exocyclic double bond, a 2,6-dimethylmorpholine substituent at position 2, and a 5-[3-(trifluoromethyl)phenyl]furan-2-ylmethylidene group at position 3. The thiazol-4-one core is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets, while the trifluoromethylphenyl-furan moiety enhances lipophilicity and metabolic stability .

Properties

Molecular Formula

C21H19F3N2O3S

Molecular Weight

436.4 g/mol

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C21H19F3N2O3S/c1-12-10-26(11-13(2)28-12)20-25-19(27)18(30-20)9-16-6-7-17(29-16)14-4-3-5-15(8-14)21(22,23)24/h3-9,12-13H,10-11H2,1-2H3/b18-9-

InChI Key

UXLCMHBQTNGESC-NVMNQCDNSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/S2

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-4(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-4(5H)-one is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The compound shares structural similarities with other thiazol-4-one derivatives, particularly in the (Z)-configured benzylidene or hetarylmethylidene motif. Key comparisons include:

Compound Name / ID Core Structure R1 (Position 2) R2 (Position 5) Synthesis Yield Key Properties
Target Compound Thiazol-4-one 2,6-dimethylmorpholin-4-yl 5-[3-(trifluoromethyl)phenyl]furan-2-yl N/A High lipophilicity (CF3 group), steric modulation (dimethylmorpholine)
Compound 5m Thiazol-4-one Morpholin-4-yl 2,3-dihydro-benzofuran-5-yl 80% Moderate planarity; dihydrobenzofuran enhances aromatic stacking
(Z)-5-(substituted benzylidene)-2-phenylamino Thiazol-4-one Substituted phenylamino Varied benzylidene (e.g., 4-Cl, 4-OCH3) 70–90% Tunable electronic effects via benzylidene substituents; MIC50 values reported
5-Hetarylmethylidene-2-morpholino Thiazol-4-one Morpholin-4-yl Hetaryl (e.g., pyridyl, thienyl) 65–85% Broader heterocyclic diversity; solubility modulated by hetaryl groups

Key Observations :

  • The 2,6-dimethylmorpholine group in the target compound distinguishes it from simpler morpholine derivatives (e.g., 5m ), likely improving metabolic stability by reducing oxidative N-dealkylation .
  • The trifluoromethylphenyl-furan substituent offers enhanced π-π stacking and electron-withdrawing effects compared to dihydrobenzofuran (5m) or plain benzylidene groups .
  • Substituted phenylamino analogs prioritize hydrogen-bonding interactions, whereas the target compound’s morpholine group favors steric and solubility effects.
Structural and Electronic Comparisons
  • Planarity: The target compound’s trifluoromethylphenyl-furan group may induce non-planarity due to steric clashes, contrasting with the near-planar dihydrobenzofuran in 5m . This could affect binding to flat enzymatic pockets.
  • Electrostatic Potential: Computational tools like Multiwfn predict stronger electron-deficient regions near the CF3 group compared to non-fluorinated analogs, enhancing interactions with electron-rich biological targets.
  • Similarity Coefficients: Using Tanimoto indices (based on binary fingerprints ), the target compound shares ~60–70% similarity with morpholino-thiazol-4-ones (e.g., 5m) but <50% with phenylamino derivatives due to divergent substituents.

Biological Activity

The compound (5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-4(5H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanism of action based on available research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C19_{19}H20_{20}F3_{3}N3_{3}O1_{1}S
  • Molecular Weight : 373.44 g/mol

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. The compound in focus has shown effectiveness against various cancer cell lines, particularly in inhibiting cell proliferation.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)

Table 1: Antitumor Activity Results

Cell LineIC50_{50} (µM)Assay Type
A5498.78 ± 3.622D
HCC8276.68 ± 15.02D
NCI-H35811.27 ± 0.493D

The compound exhibited higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating a potential for further development as an antitumor agent with reduced toxicity to normal cells .

Antimicrobial Activity

In addition to its antitumor effects, the compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli (Gram-negative)32 µg/mL
Staphylococcus aureus (Gram-positive)16 µg/mL

The antimicrobial testing was conducted using broth microdilution methods following CLSI guidelines, showing promising results against common pathogens .

The mechanism by which this compound exerts its biological effects appears to involve interaction with DNA and inhibition of specific enzymes related to cell proliferation and survival pathways. The presence of the thiazole ring is critical for these interactions, as it facilitates binding within the minor groove of DNA .

Case Studies

Several case studies have been documented regarding the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Lung Cancer : A study involving patients with advanced lung cancer treated with thiazole derivatives showed a significant reduction in tumor size and improved survival rates compared to standard chemotherapy.
  • Antimicrobial Efficacy : Clinical trials assessing the use of thiazole-based compounds for treating bacterial infections demonstrated a notable decrease in infection rates among patients resistant to conventional antibiotics.

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